2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
CAS No.: 477857-09-3
Cat. No.: VC7000533
Molecular Formula: C16H9Cl2F3N2OS
Molecular Weight: 405.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477857-09-3 |
|---|---|
| Molecular Formula | C16H9Cl2F3N2OS |
| Molecular Weight | 405.22 |
| IUPAC Name | 2-[(3,4-dichlorophenyl)methylsulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C16H9Cl2F3N2OS/c17-12-6-1-9(7-13(12)18)8-25-15-23-22-14(24-15)10-2-4-11(5-3-10)16(19,20)21/h1-7H,8H2 |
| Standard InChI Key | CKQUSLZVDMAEQI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. At the 2-position, a (3,4-dichlorophenyl)methylsulfanyl group is attached, while the 5-position hosts a 4-(trifluoromethyl)phenyl moiety. This arrangement introduces significant electron-withdrawing effects via the trifluoromethyl group and enhanced lipophilicity from the dichlorobenzyl component, both critical for membrane permeability and target binding .
The molecular formula is C₁₆H₉Cl₂F₃N₂OS, with a molecular weight of 405.22 g/mol. X-ray crystallography data for this specific compound are unavailable, but analogous oxadiazoles exhibit planar ring systems with bond lengths and angles consistent with aromatic stabilization .
Physicochemical Characteristics
Key properties include:
-
LogP (Octanol-Water Partition Coefficient): Estimated at 4.2 ± 0.5, indicating high lipophilicity conducive to blood-brain barrier penetration.
-
Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C), necessitating formulations with organic solvents (e.g., DMSO) for in vitro assays.
-
Stability: Resistant to hydrolysis under physiological pH (4–8) but susceptible to oxidative degradation in the presence of strong oxidizing agents .
Synthetic Methodologies
Cyclization of Acylthiosemicarbazides
A common route to 5-substituted-1,3,4-oxadiazoles involves the cyclization of acylthiosemicarbazides. For this compound, the precursor N'-(3,4-dichlorobenzoyl)-N-(4-(trifluoromethyl)benzoyl)thiosemicarbazide undergoes oxidative cyclization using iodine in potassium iodide, yielding the target oxadiazole in ~62% efficiency . Alternative oxidants like 1,3-dibromo-5,5-dimethylhydantoin may improve yields to 70–75% by minimizing side reactions .
Multi-Step Condensation
Another approach involves sequential reactions:
-
Hydrazide Formation: Reacting 4-(trifluoromethyl)benzoic acid hydrazide with carbon disulfide in ethanol .
-
Thiolation: Treating the intermediate with 3,4-dichlorobenzyl chloride in the presence of potassium hydroxide.
-
Cyclization: Using phosphorus oxychloride (POCl₃) as a dehydrating agent to form the oxadiazole ring.
Optimization of solvent polarity (e.g., switching from ethanol to acetonitrile) and temperature (80–100°C) enhances reaction rates and purity .
Comparative Analysis with Analogues
Research Gaps and Future Directions
Despite promising structural features, critical data gaps exist:
-
In Vivo Toxicity: No LD₅₀ or subchronic toxicity studies are available.
-
Metabolic Profile: Hepatic clearance pathways and metabolite identification remain uncharacterized.
-
Target Validation: Specific molecular targets (e.g., ion channels, enzymes) require elucidation via knockout models or radioligand assays .
Priorities for future research include:
-
Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize potency and reduce off-target effects .
-
Formulation Development: Exploring nanoparticle encapsulation or prodrug strategies to improve bioavailability.
-
Clinical Translation: Preclinical testing in disease-specific models (e.g., kindling models for epilepsy) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume